Product packaging for 3-(methoxymethyl)-3-methylpiperidine(Cat. No.:CAS No. 955082-73-2)

3-(methoxymethyl)-3-methylpiperidine

Cat. No.: B6148293
CAS No.: 955082-73-2
M. Wt: 143.2
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Description

3-(methoxymethyl)-3-methylpiperidine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

955082-73-2

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Significance of Piperidine Scaffolds in Chemical Research

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a prevalent structural motif in a multitude of biologically active compounds. nih.gov Its significance in chemical research, particularly in medicinal chemistry, stems from its classification as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery.

The prevalence of the piperidine scaffold is evident in both natural products and synthetic pharmaceuticals. nih.gov Many alkaloids, which are naturally occurring compounds with significant physiological effects, feature a piperidine core. In the realm of synthetic drugs, piperidine derivatives are found in more than twenty classes of pharmaceuticals, ranging from analgesics and antipsychotics to antivirals and antihistamines. nih.govijnrd.org For example, drugs such as ibrutinib and acalabrutinib, used in cancer therapy, rely on modified piperidine structures to achieve selective kinase inhibition. pmarketresearch.com

The versatility of the piperidine ring allows for the introduction of various substituents, which can modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of the resulting molecules. thieme-connect.comthieme-connect.com This adaptability makes the piperidine scaffold a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. nih.gov The ability to modify the piperidine ring through various synthetic methodologies has led to the creation of extensive libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. nih.gov

Table 1: Examples of Pharmaceutical Agents Containing a Piperidine Scaffold

Drug NameTherapeutic Class
Ritalin (Methylphenidate)Central Nervous System Stimulant
FentanylOpioid Analgesic
RisperidoneAntipsychotic
DonepezilAlzheimer's Disease Treatment
HaloperidolAntipsychotic
IbrutinibAnticancer Agent
AcalabrutinibAnticancer Agent

Synthetic Methodologies for 3 Methoxymethyl 3 Methylpiperidine and Its Precursors

Spectroscopic Properties

Table 1: Predicted Spectroscopic Data for 3-(methoxymethyl)-3-methylpiperidine

Spectroscopy Predicted Features
¹H NMR Signals corresponding to the methoxy (B1213986) group (singlet, ~3.3 ppm), the methyl group (singlet or doublet, depending on chirality and coupling), and complex multiplets for the piperidine (B6355638) ring protons. The protons of the methoxymethyl CH₂ group would likely appear as a singlet or an AB quartet.
¹³C NMR Resonances for the methoxy carbon, the C3 quaternary carbon, the methyl carbon, and the carbons of the piperidine ring.
IR Spectroscopy Characteristic C-H stretching vibrations for alkyl and methoxy groups, C-O stretching for the ether linkage, and N-H stretching if the piperidine nitrogen is not substituted.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns typical of piperidine derivatives, such as loss of the methyl or methoxymethyl group.

For comparison, the spectroscopic data for the closely related compound 3-methylpiperidine (B147322) has been well-documented. chemicalbook.comsigmaaldrich.comnih.gov Its ¹H NMR spectrum shows characteristic signals for the methyl group and the piperidine ring protons. chemicalbook.com The mass spectrum of 3-methylpiperidine is also available and shows a distinct fragmentation pattern. nist.gov

Physical and Chemical Properties

The physical and chemical properties of 3-(methoxymethyl)-3-methylpiperidine are primarily available from commercial suppliers.

Table 2: of this compound

Property Value Source
Molecular Formula C₈H₁₇NO cymitquimica.com
Molecular Weight 143.23 g/mol cymitquimica.com
CAS Number 116574-72-2 (free base) cymitquimica.com
CAS Number 955027-76-6 (hydrochloride) googleapis.com

Applications in Advanced Organic Synthesis

Asymmetric Synthesis

If this compound were available in an enantiomerically pure form, it could be employed in asymmetric synthesis. Chiral piperidine (B6355638) derivatives are frequently used as chiral auxiliaries or as ligands in asymmetric catalysis to control the stereochemical outcome of a reaction.

Ligand Design and Coordination Chemistry

The nitrogen atom of the piperidine ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. While there are no specific studies on the coordination chemistry of this particular compound, the coordination of similar piperidine derivatives to transition metals is a well-established field. For example, platinum complexes containing methylpiperidine ligands have been prepared and studied. nih.gov The steric and electronic properties of the substituents on the piperidine ring can influence the stability, reactivity, and catalytic activity of the resulting metal complexes. The methoxymethyl and methyl groups at the C3 position would impart specific steric bulk around the coordinating nitrogen atom, which could be exploited in the design of catalysts for various organic transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(methoxymethyl)-3-methylpiperidine, providing detailed information about the hydrogen and carbon environments and their connectivity.

Protons on the piperidine (B6355638) ring would typically appear in the δ 1.0-3.5 ppm range. The protons of the methoxymethyl group would be distinct: the methyl protons (-OCH₃) would likely be a singlet around δ 3.3 ppm, while the methylene (B1212753) protons (-CH₂O-) would also be a singlet (or an AB quartet if prochiral) in the δ 3.2-3.5 ppm region. The methyl group at the C3 position would produce a singlet at approximately δ 0.9-1.2 ppm. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the δ 1.5-3.0 ppm range.

Coupling constants (J) between adjacent, non-equivalent protons would provide information on the dihedral angles and thus the conformation of the piperidine ring. For instance, the coupling patterns of the protons at C2, C4, C5, and C6 would reveal their axial or equatorial orientations.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH ₃ (at C3)0.9 - 1.2Singlet (s)
Piperidine Ring -CH ₂- (C4, C5)1.3 - 1.8Multiplet (m)
NH 1.5 - 3.0Broad Singlet (br s)
Piperidine Ring -CH ₂- (C2, C6)2.5 - 3.0Multiplet (m)
-CH ₂O-3.2 - 3.5Singlet (s)
-OCH~3.3Singlet (s)

Note: These are predicted values and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and chemical environment.

The quaternary carbon at C3 would be found in the δ 30-40 ppm range. The carbons of the piperidine ring (C2, C4, C5, C6) would resonate between δ 20-55 ppm, with C2 and C6, being adjacent to the nitrogen atom, appearing more downfield. The methyl carbon at C3 would be the most upfield signal, typically around δ 20-25 ppm. The methoxymethyl group carbons would be significantly downfield due to the electronegative oxygen atom, with the -C H₂O- carbon appearing around δ 75-85 ppm and the -OC H₃ carbon around δ 55-65 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, confirming the assignments made from the broadband ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon Type
-C H₃ (at C3)20 - 25CH₃
C 330 - 40C (quaternary)
C 4, C 520 - 40CH₂
C 2, C 645 - 55CH₂
-OC H₃55 - 65CH₃
-C H₂O-75 - 85CH₂

Note: These are predicted values based on typical ranges for similar structures.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. Cross-peaks would be observed between adjacent protons on the piperidine ring, confirming their sequence (e.g., H2-H3 is absent, but H4-H5, H5-H6 would show correlations).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the protons of the -OCH₃ group to the methoxy (B1213986) carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the methyl protons at C3 to the C3 quaternary carbon and the C2 and C4 carbons. The protons of the methoxy group would show a correlation to the methylene carbon of the methoxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close in proximity, providing insights into the stereochemistry and conformation of the molecule. For example, NOE correlations could help establish the relative orientation of the methyl and methoxymethyl groups with respect to the piperidine ring protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of this compound. For the protonated molecule [M+H]⁺, the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. This technique is invaluable for confirming the identity of a newly synthesized compound. The ability of HRMS to perform retrospective data analysis is a key advantage, allowing for the investigation of non-target compounds without needing to re-run samples. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a volatile compound like this compound. nih.gov The sample is first vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum shows the molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation. For piperidine derivatives, common fragmentation pathways involve cleavage of the ring and loss of substituents. nih.govnih.gov For this compound, characteristic fragments could arise from the loss of the methoxymethyl group, the methyl group, or from cleavage of the piperidine ring itself. nih.gov The retention time from the GC and the fragmentation pattern from the MS together provide a high degree of confidence in the identification and purity of the analyte.

Table 3: Potential Key Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment IdentityFragmentation Pathway
157[M]⁺Molecular Ion
142[M - CH₃]⁺Loss of the methyl group at C3
112[M - CH₂OCH₃]⁺Loss of the methoxymethyl group
84[C₅H₁₀N]⁺α-cleavage at C3, loss of substituents
45[CH₂OCH₃]⁺Methoxymethyl cation

Note: These are predicted fragmentation patterns. The relative intensities of these ions would depend on the ionization energy and the stability of the fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its constituent amine, ether, and alkyl groups.

The primary functional groups and their expected vibrational absorption ranges are:

Alkyl C-H Bonds: The molecule contains numerous sp³ hybridized C-H bonds in the piperidine ring and the methyl/methoxymethyl groups. These manifest as strong stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.orgvscht.cz Bending vibrations for these groups, such as scissoring and rocking, appear in the 1350-1470 cm⁻¹ range. libretexts.org

Ether (C-O-C): The presence of the methoxymethyl group introduces a characteristic C-O stretching vibration. This typically appears as a strong, distinct band in the fingerprint region, generally between 1050 cm⁻¹ and 1250 cm⁻¹. ucalgary.ca

Tertiary Amine (C-N): As a tertiary amine, this compound does not have an N-H bond, so the characteristic N-H stretching peaks seen in primary and secondary amines (around 3300-3500 cm⁻¹) are absent. ucalgary.capressbooks.pub The key vibration is the C-N stretch, which is often weaker and appears in the 1020-1250 cm⁻¹ range, potentially overlapping with the C-O stretch.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Alkyl (CH₃, CH₂)C-H Stretch2850-3000Strong
Alkyl (CH₃, CH₂)C-H Bend1350-1470Medium
EtherC-O Stretch1050-1250Strong
Tertiary AmineC-N Stretch1020-1250Medium-Weak

This interactive table outlines the principal IR absorption frequencies used to identify the functional groups in this compound.

Terahertz (THz) Spectroscopy for Molecular Crystal Analysis

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz or ~3-333 cm⁻¹), is a powerful technique for probing the low-frequency vibrational modes of molecular crystals. usst.edu.cnnih.gov These vibrations correspond to the collective motions of molecules within the crystal lattice, such as hindered rotations (librations) and intermolecular bond vibrations. osti.govnih.gov This makes THz spectroscopy exceptionally sensitive to the unique crystalline arrangement and intermolecular forces of a solid-state material. nih.gov

In the solid state, the THz spectrum of a compound like this compound is dictated by its crystal lattice dynamics. The absorption peaks in this region are not from individual functional group vibrations (like in mid-IR), but from phonon modes, which are collective vibrations of the entire crystal structure. osti.gov These modes are highly dependent on weak intermolecular interactions, such as van der Waals forces and hydrogen bonding.

Studies on structurally similar compounds, such as fentanyl analogs containing a methoxymethyl-piperidine moiety, have shown that the introduction of a methoxymethyl group can lead to the appearance of several weak peaks in the THz spectrum. osti.gov It has been observed that in some of these analogs, the ether oxygen of the methoxymethyl group does not participate in strong hydrogen bonding; instead, dispersion interactions are the primary forces, which result in small but sharp peaks, typically below 80 cm⁻¹. osti.gov The low-frequency vibrational modes are sensitive to even minor changes in molecular structure, which can alter these intermolecular forces and produce a distinct THz spectrum. nih.gov

The THz spectrum serves as a unique fingerprint for a specific crystalline form, or polymorph, of a compound. dntb.gov.ua Because the low-frequency phonon modes are a direct consequence of the long-range order in the crystal, any variation in crystal packing will significantly alter the THz absorption spectrum. osti.govnih.gov

Even small modifications to a molecule, such as the addition of a methyl or methoxymethyl group, can lead to distinctly different crystal packing arrangements (e.g., herringbone vs. parallel packing). osti.gov This, in turn, changes the nature of the intermolecular interactions and the resulting collective vibrational modes. osti.gov For instance, a study on fentanyl analogs demonstrated that each analog's unique molecular structure and arrangement of intermolecular forces are directly reflected in its THz spectrum, allowing for clear differentiation. nih.gov Therefore, THz spectroscopy can be effectively used to identify and distinguish between different polymorphs of this compound that may arise during crystallization, as each would have a unique and predictable spectral signature based on its specific crystal packing.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry and conformational preferences of a molecule like this compound.

For this compound, X-ray crystallography would elucidate several key structural features:

Piperidine Ring Conformation: It would confirm the expected chair conformation of the piperidine ring, which is the most stable arrangement for such six-membered rings.

Substituent Orientation: The analysis would determine the precise orientation (axial or equatorial) of the methyl and methoxymethyl groups attached to the C3 position of the piperidine ring. Thermodynamically, bulky substituents on a cyclohexane (B81311) or piperidine ring preferentially occupy the equatorial position to minimize steric strain.

Absolute Stereochemistry: Since the C3 atom is a chiral center, the compound can exist as two enantiomers, (R)- and (S)-3-(methoxymethyl)-3-methylpiperidine. X-ray crystallography of a single crystal grown from an enantiomerically pure sample allows for the unambiguous determination of its absolute configuration.

Intermolecular Packing: The crystallographic data provides a detailed map of how the molecules pack together in the crystal lattice, revealing the specific intermolecular contacts that govern the solid-state structure.

While specific crystallographic data for this compound is not available in the public domain, studies on closely related piperidine derivatives confirm the power of this technique to resolve complex stereochemical and conformational questions. uzh.ch

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 3-(methoxymethyl)-3-methylpiperidine, DFT calculations can provide significant insights into its behavior at the molecular level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is dictated by the interplay of its constituent functional groups: the piperidine (B6355638) ring, the methyl group, and the methoxymethyl group. The nitrogen atom of the piperidine ring possesses a lone pair of electrons, which is the highest occupied molecular orbital (HOMO) and the primary site for protonation and nucleophilic reactions. The lowest unoccupied molecular orbital (LUMO) is expected to be associated with the antibonding orbitals of the C-N and C-C bonds of the piperidine ring.

DFT studies on similar molecules, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have shown that a narrow HOMO-LUMO gap indicates high chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov For this compound, the HOMO-LUMO gap will be influenced by the electron-donating nature of the methyl and methoxymethyl substituents. Molecular electrostatic potential (MEP) analysis, as performed on related compounds, would likely show the most negative potential located around the nitrogen atom, confirming its role as a primary site for electrophilic attack. nih.gov

Conformational Analysis and Energy Minima

The conformational landscape of this compound is primarily determined by the chair conformation of the piperidine ring, which is the most stable arrangement for six-membered saturated heterocycles. The substituents at the C3 position can adopt either axial or equatorial orientations.

Based on conformational studies of substituted piperidines, it is well-established that substituents generally prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. nih.govrsc.org For 3,3-disubstituted piperidines, the conformational equilibrium is more complex. In the case of this compound, two chair conformers are possible, with either the methyl group in the axial position and the methoxymethyl group in the equatorial position, or vice versa.

Computational studies on 1,3-dimethylpiperidine have shown the diequatorial conformer to be the most stable. researchgate.net By analogy, the conformer with both the methyl and methoxymethyl groups in pseudo-equatorial positions in a twist-boat conformation, or more likely, a chair conformation with the larger methoxymethyl group in the equatorial position and the smaller methyl group in the axial position, would be expected to be the lowest in energy. The relative energies of these conformers can be estimated using DFT calculations, as has been done for various substituted piperidines. acs.org

Estimated Relative Conformational Energies for this compound
ConformerMethyl Group OrientationMethoxymethyl Group OrientationEstimated Relative Energy (kcal/mol)
Chair 1AxialEquatorial+
Chair 2EquatorialAxial++
Twist-BoatPseudo-equatorialPseudo-equatorial+++

Note: The '+' indicates a qualitative estimation of higher relative energy, with '+++' being the highest. Precise values require specific DFT calculations for this molecule.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation barriers. For this compound, several reaction types are of interest, including N-alkylation, N-acylation, and reactions involving the ether linkage.

Mechanistic studies on the synthesis of piperidines have utilized DFT to understand the stereoselectivity and energy profiles of various cyclization reactions. nih.govacs.org For reactions at the nitrogen atom of this compound, the steric hindrance imposed by the 3,3-disubstitution is a critical factor. DFT calculations can model the approach of an electrophile to the nitrogen lone pair and determine the energy barrier for the reaction. The presence of bulky substituents at the 3-position is expected to increase the activation energy for N-functionalization compared to less substituted piperidines.

Furthermore, DFT can be used to study the fragmentation pathways in mass spectrometry or the potential for ring-opening reactions under specific conditions. By locating the transition state structures and calculating their energies, the feasibility of different reaction pathways can be compared. For example, in sterically hindered piperidines, alternative reaction pathways that avoid direct nucleophilic attack at the nitrogen might become more favorable.

Prediction of Spectroscopic Properties (e.g., THz spectra)

DFT calculations can accurately predict various spectroscopic properties, including vibrational spectra such as infrared (IR) and Raman, as well as terahertz (THz) spectra. While IR and Raman spectroscopy probe intramolecular vibrations, THz spectroscopy is sensitive to low-frequency intermolecular vibrations and collective modes in the crystalline state.

The prediction of THz spectra using DFT has been successfully applied to various molecular crystals, often showing good agreement with experimental data. ukm.myresearchgate.net For this compound, DFT calculations on the crystalline form could predict its THz absorption spectrum. The calculated vibrational modes in the THz region would correspond to lattice vibrations and intermolecular interactions, such as hydrogen bonding involving the nitrogen atom or interactions between the methoxymethyl groups of adjacent molecules. Such predictions are valuable for the characterization of the solid-state structure and for understanding the intermolecular forces that govern the crystal packing.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions in condensed phases.

Conformational Flexibility and Dynamics

MD simulations of this compound in a solvent, such as water or an organic solvent, would reveal the dynamic equilibrium between different conformers. While the chair conformation is expected to be dominant, MD simulations can quantify the frequency and timescale of ring inversion and the rotation of the methoxymethyl side chain.

Studies on other disubstituted piperidines have employed MD simulations to understand their conformational preferences and the influence of the solvent environment. For this compound, MD simulations would likely show that the piperidine ring predominantly samples the lowest energy chair conformation. The simulations would also provide information on the rotational freedom of the C-O and C-C bonds of the methoxymethyl group, which can adopt various orientations relative to the piperidine ring. The flexibility of this side chain could play a role in how the molecule interacts with other molecules or biological targets. The analysis of the trajectories from MD simulations can provide detailed information on the distribution of dihedral angles and the time-correlation functions for various molecular motions.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that seek to correlate the structural features of a molecule with its physicochemical properties. rsc.org These models are fundamental in chemistry for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. ajrconline.org

For this compound, QSPR methods can be employed to predict a range of important chemical and physical properties. The process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors are then used as independent variables in a regression model to predict a specific property. frontiersin.org

Molecular Descriptors: A vast number of descriptors can be calculated from the 2D or 3D structure of the molecule. For a QSPR study on this compound, relevant descriptors would include: frontiersin.orgresearchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the Wiener index, Zagreb indices, and Kier & Hall connectivity indices. They are often used to model properties like boiling point and viscosity.

Geometrical Descriptors: These are calculated from the 3D structure and relate to the molecule's size and shape, such as molecular volume, surface area, and moments of inertia.

Electronic Descriptors: These quantify the electronic properties of the molecule. They can be derived from quantum chemical calculations and include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net These are critical for predicting reactivity and solubility.

Physicochemical Descriptors: These represent well-known physicochemical properties that can be estimated computationally, such as molar refractivity (MR), logP (partition coefficient), and polar surface area (PSA).

Model Development: Once descriptors are calculated, a statistical method is used to build the predictive model. Multiple Linear Regression (MLR) is a common starting point, but more advanced machine learning techniques like Support Vector Machines (SVM) or Neural Networks (NN) are also frequently used, especially for complex relationships. nih.govethz.ch

The general form of a QSPR model is: Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The table below illustrates some chemical properties of this compound that could be predicted using QSPR and the types of descriptors that would be relevant.

Predicted PropertyRelevant Descriptor TypesExamples of Descriptors
Boiling PointTopological, ConstitutionalMolecular Weight, Wiener Index, Connectivity Indices
DensityGeometrical, ConstitutionalMolecular Volume, Molar Mass
Water Solubility (logS)Electronic, PhysicochemicalPolar Surface Area (PSA), logP, Dipole Moment, Hydrogen Bond Donors/Acceptors
Refractive IndexElectronic, PhysicochemicalMolar Refractivity (MR), Polarizability
Enthalpy of FormationQuantum Chemical, ElectronicHOMO/LUMO energies, Total Energy

The development of a robust QSPR model requires a training set of diverse but related molecules (e.g., other substituted piperidines) with experimentally determined properties. acs.orgnih.gov The model's predictive power is then assessed using internal and external validation techniques to ensure it can accurately predict the properties of compounds not included in the training set. nih.gov

Force Field Development and Validation for Piperidine Systems

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing the study of the dynamic behavior of molecules over time. The accuracy of these simulations is fundamentally dependent on the quality of the underlying potential energy function, known as the force field. ethz.ch A force field is a collection of equations and associated parameters that describe the energy of a molecule as a function of the positions of its atoms. nih.gov

Developing a specific and accurate force field for a novel molecule like this compound, or for the broader class of piperidine systems, is a critical task. This process involves two main stages: parameterization and validation.

Parameterization: The functional form of a typical force field includes terms for bonded interactions (bond stretching, angle bending, dihedral angle torsion) and non-bonded interactions (van der Waals and electrostatic forces). The goal of parameterization is to assign numerical values to the constants in these energy terms (e.g., force constants, equilibrium bond lengths, partial atomic charges).

For piperidine systems, key steps in parameterization include:

Partial Charge Calculation: Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived by fitting to the electrostatic potential calculated from high-level quantum mechanics (QM) methods. ethz.ch

Lennard-Jones (LJ) Parameters: These parameters (well depth ε and collision diameter σ) define the van der Waals interactions. They are often optimized by fitting simulation results to experimental data for pure liquids, such as the density and enthalpy of vaporization. acs.org

Bonded Parameters:

Bond and Angle Parameters: Equilibrium bond lengths, angles, and their corresponding force constants are often taken from QM geometry optimizations and frequency calculations.

Dihedral Parameters: These are the most complex to parameterize. They are determined by performing QM scans of the potential energy surface as a function of torsion angle for the relevant chemical fragments (e.g., C-C-N-C, H-C-C-O). The force field parameters are then fitted to reproduce these QM energy profiles.

Modern approaches increasingly rely on automated protocols and machine learning to derive force field parameters directly and solely from QM data, which can improve accuracy and transferability. unipi.itnih.govrsc.org Polarizable force fields, which account for electronic polarization, represent a further step in complexity and accuracy over standard fixed-charge models. nih.govresearchgate.net

Validation: Once a force field is parameterized, it must be rigorously validated to ensure it can reliably reproduce real-world properties. For a system like this compound, validation would involve:

Structural Validation: Comparing the geometries of low-energy conformers predicted by the force field against those from QM calculations.

Thermodynamic Property Validation: Performing MD simulations of the molecule in the liquid phase and comparing calculated bulk properties, such as density, enthalpy of vaporization, and heat capacity, with available experimental data for related compounds. acs.org

Dynamic Property Validation: Assessing dynamic properties like diffusion coefficients or rotational correlation times if experimental data (e.g., from NMR spectroscopy) is available.

The table below outlines the general workflow for developing and validating a force field for a piperidine system.

StageActionMethodology
Parameterization Determine atomic partial chargesFit to Quantum Mechanics (QM) electrostatic potential (e.g., RESP, Merz-Kollman).
Determine Lennard-Jones parametersFit simulations to experimental liquid density and enthalpy of vaporization.
Determine bonded parametersFit to QM optimized geometries (bonds, angles) and potential energy scans (dihedrals).
Validation Confirm structural accuracyCompare MD-simulated conformational energies and geometries to QM calculations.
Confirm thermodynamic accuracyCompare MD-simulated bulk properties (density, ΔHvap) to experimental data.
Confirm dynamic accuracyCompare MD-simulated properties (e.g., diffusion) to experimental measurements (e.g., NMR).

An accurate and validated force field is essential for meaningful MD simulations, enabling the study of interactions between this compound and other molecules, such as biological macromolecules or solvent environments, with a reasonable degree of confidence.

Synthesis and Investigation of Analogues and Derivatives with Modified Substitution Patterns

Systematic Variation of the Alkyl Substituent at C-3

The systematic variation of the alkyl substituent at the C-3 position of the piperidine (B6355638) ring is a key strategy to probe the impact of steric bulk and lipophilicity on the molecule's properties. This can be achieved by employing synthetic routes that allow for the introduction of different alkyl groups. A common approach involves the sequential alkylation of a suitable piperidine precursor.

For instance, starting from an N-protected 3-oxopiperidine, the first step would be the introduction of the methoxymethyl group via a nucleophilic addition of a methoxymethyl organometallic reagent, followed by dehydration and reduction, or through the alkylation of the corresponding enolate. The second alkyl group can then be introduced. A more direct method involves the dialkylation of a phenylglycinol-derived oxazolopiperidone lactam, where the order of introduction of the substituents can be controlled to achieve high stereoselectivity. nih.govdntb.gov.ua

A plausible synthetic pathway to generate analogues with varying C-3 alkyl groups would be the dialkylation of an N-protected piperidin-3-one. The enolate can be first alkylated with a methoxymethyl halide, followed by a second alkylation with a different alkyl halide (e.g., ethyl iodide, propyl bromide).

Table 1: Proposed Analogues with Varied C-3 Alkyl Substituents and Key Precursors

C-3 Alkyl GroupTarget Compound NameKey Alkylating Agent for Second Alkylation
Ethyl3-ethyl-3-(methoxymethyl)piperidineEthyl iodide or Ethyl bromide
Propyl3-(methoxymethyl)-3-propylpiperidinePropyl iodide or Propyl bromide
Isopropyl3-isopropyl-3-(methoxymethyl)piperidineIsopropyl iodide or Isopropyl bromide

The reactivity of the enolate and the choice of the alkylating agent are critical for the success of this approach. Steric hindrance can play a significant role, potentially requiring stronger bases or more reactive electrophiles for bulkier alkyl groups.

Modification of the Methoxymethyl Group

The methoxymethyl group at C-3 offers another avenue for structural diversification. Modifications can include elongating the alkoxy chain or replacing the methoxy (B1213986) group with other alkoxy moieties. These changes can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Elongation of the Alkoxy Chain

Elongating the alkoxy chain, for instance, from methoxy to ethoxy or propoxy, can be achieved by utilizing the corresponding alkoxy-substituted alkylating agents in the synthetic sequence. A general and efficient method for such etherifications is the Williamson ether synthesis. organic-chemistry.org This would typically involve the preparation of a 3-hydroxymethyl-3-methylpiperidine precursor, which can then be deprotonated with a strong base (e.g., sodium hydride) and reacted with the appropriate alkyl halide.

Table 2: Proposed Analogues with Elongated Alkoxy Chains

Alkoxy GroupTarget Compound NameAlkylating Agent for Etherification
Ethoxy3-(ethoxymethyl)-3-methylpiperidineEthyl iodide or Ethyl bromide
Propoxy3-methyl-3-(propoxymethyl)piperidinePropyl iodide or Propyl bromide
Butoxy3-(butoxymethyl)-3-methylpiperidineButyl iodide or Butyl bromide

The synthesis of the key intermediate, 3-hydroxymethyl-3-methylpiperidine, can be accomplished through various routes, including the reduction of a corresponding 3-ester or 3-carboxylic acid derivative.

Replacement of Methoxy with Other Alkoxy Groups

Beyond simple chain elongation, the methoxy group can be replaced with a wider variety of other alkoxy groups, including branched, cyclic, or functionalized moieties. This allows for a more detailed exploration of the steric and electronic requirements of potential binding pockets in a biological target. The synthetic strategy remains centered on the etherification of the 3-hydroxymethyl-3-methylpiperidine intermediate.

For example, the synthesis of 3-((2-ethoxyphenoxy)methyl)piperidine derivatives has been reported, demonstrating the feasibility of introducing more complex alkoxy groups. nih.gov A similar approach could be applied to the 3-methyl-substituted piperidine core.

Nitrogen Substitution and Quaternization Effects

The piperidine nitrogen is a key site for modification, allowing for the introduction of various substituents that can modulate the compound's basicity, lipophilicity, and pharmacological profile. N-alkylation is a common transformation for secondary amines like piperidine.

The reaction of 3-(methoxymethyl)-3-methylpiperidine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base or by using an excess of the amine can yield the corresponding N-alkylated tertiary amine. Further reaction with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. The stereochemistry of N-alkylation can be influenced by the steric bulk of the substituents on the piperidine ring and the nature of the alkylating agent. acs.org

Quaternization introduces a permanent positive charge, which can have profound effects on the molecule's properties, such as increased water solubility and the potential for ionic interactions with biological targets. The formation of N,N-dimethyl piperidinium (B107235) cations is a well-established transformation. researchgate.net

Table 3: Examples of N-Substituted and Quaternized Derivatives

N-SubstituentCompound NameReactant
Methyl1,3-dimethyl-3-(methoxymethyl)piperidineMethyl iodide
Ethyl1-ethyl-3-(methoxymethyl)-3-methylpiperidineEthyl bromide
Benzyl1-benzyl-3-(methoxymethyl)-3-methylpiperidineBenzyl bromide
N,N-dimethyl (quaternary)1,1,3-trimethyl-3-(methoxymethyl)piperidinium iodideExcess methyl iodide

The reactivity of the piperidine nitrogen in these alkylation reactions is generally high, though it can be attenuated by steric hindrance from the C-3 substituents.

Positional Isomers of Methoxymethylmethylpiperidines

Comparison of Synthetic Routes and Reactivity Profiles

The synthetic routes to these positional isomers would differ significantly from that of the 3,3-disubstituted analogue.

2-(Methoxymethyl)-2-methylpiperidine: The synthesis of 2,2-disubstituted piperidines can be challenging. One potential route could involve the cyclization of an appropriately substituted amino alcohol or amino halide. Alternatively, lithiation of an N-protected piperidine at the C-2 position followed by quenching with an electrophile could be explored, though this can be complicated by competing reactions. The reactivity of the 2-substituted piperidine would be influenced by the steric hindrance around the nitrogen atom, potentially affecting its nucleophilicity and basicity.

4-(Methoxymethyl)-4-methylpiperidine (B3386921): The synthesis of 4,4-disubstituted piperidines is generally more straightforward. Starting from a 4-oxopiperidine, a Wittig-type reaction could introduce a methylene (B1212753) group, which could then be elaborated. A more direct approach would be the dialkylation of an N-protected 4-oxopiperidine enolate. The chemical name 4-(methoxymethyl)-4-methylpiperidine appears in chemical supplier databases, indicating its synthesis has been achieved. chemicalbook.com The symmetrical nature of the 4,4-disubstituted pattern would likely result in different conformational preferences compared to the 3,3-isomer.

The reactivity profiles of these isomers are expected to differ. For instance, the steric environment of the nitrogen in the 2,2-isomer would be the most hindered, likely reducing its rate of N-alkylation compared to the 3,3- and 4,4-isomers. The conformational flexibility of the piperidine ring will also be influenced by the substitution pattern, which in turn can affect the orientation of the substituents and their interaction with their environment.

Stereochemical Influences of Positional Isomers

The spatial arrangement of substituents on the piperidine ring significantly impacts the molecule's conformational preferences and, consequently, its biological activity. In the context of 3,3-disubstituted piperidines like this compound, the introduction of a second substituent at the 3-position creates a chiral center if the two substituents are different, leading to the existence of enantiomers. Furthermore, the relative orientation of these substituents in space can influence the equilibrium between different chair and boat conformations of the piperidine ring.

For a molecule like this compound, the (R)- and (S)-enantiomers would be expected to interact differently with chiral biological targets such as enzymes and receptors. This enantioselectivity is a well-established principle in pharmacology. For instance, studies on chiral 3-Br-acivicin isomers demonstrated that only the (5S, αS) isomers exhibited significant antiplasmodial activity, suggesting that stereochemistry is crucial for recognition by transport systems and for interaction with biological targets. mdpi.com

Heteroatom Replacement in the Piperidine Ring (e.g., pyrrolidines, azepanes for comparative studies)

To explore the impact of the ring size on the biological activity and physicochemical properties of this compound analogues, researchers often synthesize and investigate corresponding five-membered (pyrrolidine) and seven-membered (azepane) heterocyclic systems. This comparative approach allows for the evaluation of how the conformational flexibility and the spatial orientation of the substituents, imposed by the different ring sizes, affect the interaction with biological targets.

A pertinent example of such a comparative study was conducted in the discovery and optimization of LATS1 and LATS2 kinase inhibitors. In this research, the piperidine core of a lead compound was replaced with pyrrolidine (B122466), azetidine, and azepane rings to assess the impact of the amine position and ring conformation on inhibitory activity. acs.org The findings from this study, while not directly involving this compound, offer valuable insights into the structure-activity relationships (SAR) associated with varying the heterocyclic ring.

The following table summarizes the comparative data for analogues with different heterocyclic rings from the LATS1/2 kinase inhibitor study. acs.org

CompoundRing SystemLATS1 IC50 (nM)LATS2 IC50 (nM)
Analogue 1Piperidine15080
Analogue 2Pyrrolidine200120
Analogue 3Azepane180100

The synthesis of such analogues often involves ring-closing metathesis, reductive amination of dicarbonyl compounds, or other cyclization strategies that can accommodate different ring sizes. For instance, iron-catalyzed reductive amination of ω-amino fatty acids has been shown to be an efficient method for preparing pyrrolidines, piperidines, and azepanes. nih.gov The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the heterocyclic ring.

By systematically replacing the piperidine ring with pyrrolidine and azepane moieties in analogues of this compound, researchers can gain a deeper understanding of the SAR and optimize the compound's properties for a specific therapeutic application. These comparative studies are a cornerstone of medicinal chemistry, enabling the fine-tuning of molecular architecture to achieve desired biological effects.

Q & A

Q. What are the key steps for synthesizing 3-(methoxymethyl)-3-methylpiperidine in a laboratory?

The synthesis typically involves nucleophilic substitution or ring-forming reactions. For example, analogous piperidine derivatives are synthesized by reacting hydroxyl-piperidine precursors with methoxymethyl halides under basic conditions (e.g., sodium hydride or potassium carbonate). Reaction parameters such as temperature (often 0–60°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hours) must be optimized to maximize yield. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How should researchers safely handle and store this compound?

The compound should be stored at 2–8°C in a dry, sealed container to prevent moisture absorption or degradation. Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Avoid inhalation of dust/aerosols and ensure adequate ventilation. Incompatible materials include strong oxidizing agents; spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>95% threshold for research use).
  • FT-IR to identify functional groups (e.g., methoxymethyl C-O stretch at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity?

Begin with in vitro assays targeting receptors or enzymes relevant to neurological or metabolic pathways (e.g., GPCRs or kinases). Use dose-response studies (1 nM–100 µM) to determine IC₅₀/EC₅₀ values. Pair these with molecular docking simulations to predict binding modes. For in vivo studies, administer the compound via intraperitoneal injection (1–10 mg/kg) in rodent models, monitoring pharmacokinetics (plasma half-life, bioavailability) and toxicity (AST/ALT levels) .

Q. What strategies resolve contradictions in reactivity data under varying conditions?

Contradictions may arise from solvent polarity, temperature, or catalyst effects. Systematically test variables using a factorial experimental design . For example, compare reaction outcomes in polar aprotic (DMF) vs. non-polar (toluene) solvents at 25°C vs. 60°C. Use control experiments (e.g., omitting the base) to isolate contributing factors. Cross-validate results with computational models (DFT calculations for transition-state energetics) .

Q. How does the methoxymethyl group influence the compound’s stability and reactivity?

The methoxymethyl moiety enhances steric bulk and electron-donating effects, potentially stabilizing intermediates in ring-opening or substitution reactions. Assess stability via accelerated degradation studies (e.g., expose to 40°C/75% RH for 14 days and monitor decomposition by LC-MS). Reactivity can be probed through functionalization at the piperidine nitrogen (e.g., alkylation or acylation) .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

Synthesize analogs with modifications to:

  • The methoxymethyl group (e.g., ethoxymethyl, hydroxymethyl).
  • The piperidine ring (e.g., substituents at C2 or C4 positions). Test these analogs in parallel using standardized assays (e.g., radioligand binding for receptor affinity). Apply multivariate analysis (e.g., PCA or QSAR models) to correlate structural features with activity .

Data and Methodological Considerations

Q. How should researchers address batch-to-batch variability in synthesis?

Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs) like purity and yield.
  • Use process analytical technology (PAT) for real-time monitoring.
  • Perform statistical process control (SPC) to identify outliers (e.g., RSD >5% in yield triggers investigation) .

Q. What protocols ensure reproducibility in biological activity studies?

Adhere to FAIR data principles :

  • Document assay conditions (e.g., buffer pH, incubation time).
  • Include positive/negative controls in each experiment.
  • Share raw data and analysis scripts via repositories like Zenodo. Validate findings using orthogonal methods (e.g., SPR if initial data came from fluorescence assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.